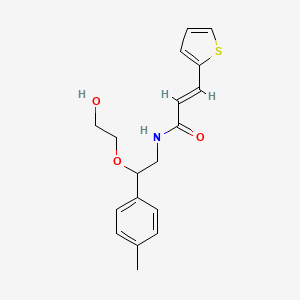

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring:

- A thiophen-2-yl group conjugated to the α,β-unsaturated carbonyl system.

- A p-tolyl (4-methylphenyl) moiety attached to a secondary ethyl chain.

- A 2-hydroxyethoxy substituent on the ethylamine backbone.

The hydroxyethoxy group may enhance solubility or receptor binding compared to simpler analogs like DM496.

Properties

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-4-6-15(7-5-14)17(22-11-10-20)13-19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17,20H,10-11,13H2,1H3,(H,19,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCVCJHMHWMDML-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with potential pharmacological applications. Its unique structure, featuring both a hydroxyethoxy group and a thiophene ring, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide. Its molecular formula is , with a molecular weight of approximately 345.46 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyethoxy group enhances solubility and cellular uptake, while the thiophene moiety may contribute to modulating several signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of specific receptors involved in inflammation and cancer proliferation.

Biological Activity Overview

Research indicates that (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide exhibits several biological activities:

-

Anticancer Activity : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and regulating cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HeLa (Cervical) 10 Cell cycle arrest A549 (Lung) 12 Inhibition of migration - Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms.

Case Studies

- In Vitro Study on Cancer Cells : A study evaluated the effect of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-yl)acrylamide on MCF-7 breast cancer cells. Results demonstrated a significant decrease in cell viability at concentrations above 10 µM after 48 hours, indicating its potential as an anticancer agent .

- Inflammation Model : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to controls, highlighting its anti-inflammatory properties .

- Neuroprotection in Oxidative Stress Models : Research showed that the compound could significantly reduce cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its utility in neurodegenerative disease contexts .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares key structural features and activities of the target compound with related acrylamide derivatives:

Key Structural Determinants of Activity

Heterocyclic Group :

- Thiophene vs. Furan : DM497 (thiophene) exhibits α7 nAChR PAM activity, while DM490 (furan) acts as an antagonist . Thiophene’s larger sulfur atom may enhance π-π stacking or hydrogen bonding with receptor residues.

- Hydroxyethoxy Group : The 2-hydroxyethoxy substituent in the target compound and 6d may improve hydrophilicity or stabilize interactions with polar receptor domains compared to DM497’s simpler p-tolyl group .

- N-Substitution: Methyl vs.

Functional Implications

- Antinociceptive Activity: DM497’s dual action (α7 nAChR PAM and CaV2.2 inhibition) correlates with its efficacy in oxaliplatin-induced neuropathic pain models . The target compound’s hydroxyethoxy group may prolong half-life or enhance blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.